5-((4-(3-Chlorophenyl)piperazin-1-yl)(furan-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol
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Overview
Description
5-((4-(3-Chlorophenyl)piperazin-1-yl)(furan-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a complex organic compound that belongs to the class of heterocyclic compounds It features a unique structure combining a piperazine ring, a furan ring, and a thiazolo[3,2-b][1,2,4]triazole moiety
Preparation Methods
The synthesis of 5-((4-(3-Chlorophenyl)piperazin-1-yl)(furan-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:
Formation of the Piperazine Derivative: The initial step involves the reaction of 3-chlorophenylamine with piperazine under controlled conditions to form 4-(3-chlorophenyl)piperazine.
Furan Ring Introduction:
Thiazolo[3,2-b][1,2,4]triazole Formation: The final step involves the cyclization reaction to form the thiazolo[3,2-b][1,2,4]triazole ring. This is achieved by reacting the intermediate with thiosemicarbazide under acidic conditions.
Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.
Chemical Reactions Analysis
5-((4-(3-Chlorophenyl)piperazin-1-yl)(furan-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.
Reduction: Reduction reactions can occur at the piperazine ring, converting it to a more saturated form.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chlorophenyl group, where the chlorine atom can be replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
5-((4-(3-Chlorophenyl)piperazin-1-yl)(furan-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure, which may interact with various biological targets.
Pharmacology: Research focuses on its potential as an anti-inflammatory, antimicrobial, or anticancer agent.
Biological Studies: The compound is used in studies to understand its interaction with enzymes and receptors, providing insights into its mechanism of action.
Industrial Applications:
Mechanism of Action
The mechanism of action of 5-((4-(3-Chlorophenyl)piperazin-1-yl)(furan-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol involves its interaction with specific molecular targets. The compound is believed to interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar compounds to 5-((4-(3-Chlorophenyl)piperazin-1-yl)(furan-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol include:
5-bromo-N-(3-chloro-2-(4-(prop-2-ynyl)piperazin-1-yl)phenyl)furan-2-carboxamide: This compound shares the piperazine and furan rings but differs in the substitution pattern and additional functional groups.
3-[4-(3-chlorophenyl)piperazin-1-yl]-1,1-diphenylpropan-2-ol: This compound features a similar piperazine ring but lacks the thiazolo[3,2-b][1,2,4]triazole moiety.
The uniqueness of this compound lies in its combination of multiple heterocyclic rings, which may confer distinct biological activities and interactions compared to its analogs.
Properties
IUPAC Name |
5-[[4-(3-chlorophenyl)piperazin-1-yl]-(furan-2-yl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN5O2S/c20-13-3-1-4-14(11-13)23-6-8-24(9-7-23)16(15-5-2-10-27-15)17-18(26)25-19(28-17)21-12-22-25/h1-5,10-12,16,26H,6-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJYNNRHLXGGCAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C(C3=CC=CO3)C4=C(N5C(=NC=N5)S4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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